2-Methylisonicotinonitrile
Overview
Description
Synthesis Analysis
2-Methylisonicotinonitrile and its derivatives are synthesized through various chemical routes, highlighting the compound's versatility and potential for diverse applications. The synthesis processes often involve condensation reactions, Michael addition, or cycloaddition reactions, demonstrating the chemical reactivity and adaptability of this compound in forming complex molecular structures (Milovidova et al., 2020).
Molecular Structure Analysis
The molecular structure of 2-Methylisonicotinonitrile derivatives has been extensively studied using techniques like X-ray diffraction analysis and crystallography. These studies reveal the compound's three-dimensional configuration, providing insights into its reactivity and interaction with other molecules. For instance, specific derivatives have been shown to crystallize in various crystal systems, further contributing to the understanding of their structural characteristics and potential applications in material science (Parthasarathy et al., 2006).
Chemical Reactions and Properties
2-Methylisonicotinonitrile undergoes a range of chemical reactions, illustrating its reactivity and functional versatility. Notably, it participates in recyclization reactions that are crucial for synthesizing highly functionalized nicotinonitriles, which are valuable in various chemical syntheses and potential applications in pharmaceuticals and agrochemicals (Milovidova et al., 2020).
Physical Properties Analysis
The physical properties of 2-Methylisonicotinonitrile derivatives, such as solubility, boiling point, and stability, are critical for their application in different domains. For example, the luminescent properties of certain derivatives make them potential candidates for applications in optoelectronic devices and materials science (Ahipa et al., 2014).
Chemical Properties Analysis
The chemical properties of 2-Methylisonicotinonitrile, including its reactivity with other compounds and participation in various chemical reactions, underscore its significance in organic chemistry and potential pharmaceutical applications. The compound's ability to undergo transformations such as ammoxidation and Michael addition reactions is particularly noteworthy, as these reactions contribute to the synthesis of a wide array of nitrile-containing compounds with potential industrial applications (Martin & Kalevaru, 2010).
Scientific Research Applications
Pharmaceutical and Biotechnological Applications : A novel one-pot strategy for synthesizing 2-amino nicotinonitrile derivatives in aqueous medium using 2-Methylisonicotinonitrile shows potential applications in pharmaceuticals and biotechnology (Kurumurthy et al., 2015).
Chemical Synthesis : In chemical synthesis, catalytic processes involving 2-methyl-3-butenenitrile (a compound related to 2-Methylisonicotinonitrile) lead to the formation of nickel complexes (Acosta-Ramírez et al., 2008).
Antimicrobial Agents : 2-Arylhydrazononitriles, structurally related to 2-Methylisonicotinonitrile, are used to synthesize heterocyclic substances with antimicrobial activities (Behbehani et al., 2011).
Material Science : In material science, the study of crystal structures, such as that of 2-(1-methyl-1H-3-indolyl)nicotinonitrile, contributes to our understanding of molecular configurations and properties (Parthasarathy et al., 2006).
Plant Biology : Research on cellulose synthase subunits in Arabidopsis hypocotyl cells after treatment with Dichlorobenzonitrile (related to 2-Methylisonicotinonitrile) provides insights into cellulose synthesis inhibition in plants (Debolt et al., 2007).
Dermatological Research : Studies on contact allergy caused by compounds like Methyldibromo glutaronitrile (MDBGN) contribute to dermatological research and understanding of skin reactions (Jensen et al., 2005).
Cancer Research : The study of nitrosocimetidine, a mono-nitroso derivative of cimetidine, contributes to cancer research due to its methylating ability comparable to known carcinogens (Foster et al., 1980).
Agricultural Sciences : In agriculture, the metabolism of neonicotinoid compounds (which include nitrile groups) is crucial for understanding insecticide safety and effectiveness (Casida, 2011).
Corrosion Prevention : The synthesized compound MPTC, which includes a pyridinyl group similar to 2-Methylisonicotinonitrile, shows effectiveness in inhibiting mild steel corrosion in acid environments (Salman et al., 2019).
Safety And Hazards
properties
IUPAC Name |
2-methylpyridine-4-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2/c1-6-4-7(5-8)2-3-9-6/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBWJLHPCEHEABR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70474774 | |
Record name | 2-methylisonicotinonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70474774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methylisonicotinonitrile | |
CAS RN |
2214-53-1 | |
Record name | 2-methylisonicotinonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70474774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Methylpyridine-4-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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